Methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve desired substitutions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential anti-tumor and antibacterial properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or pathways involved in cell proliferation. The compound’s antibacterial activity could be due to its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
- Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate
- 4-Hydroxy-3-methylbenzofuran-2-carbohydrazones
Comparison: Methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity compared to similar compounds. For example, the ethyl ester variant may have different pharmacokinetic properties, while the carbohydrazone derivative might exhibit distinct biological activities .
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H10O4/c1-6-9-7(12)4-3-5-8(9)15-10(6)11(13)14-2/h3-5,12H,1-2H3 |
InChI Key |
XVTZPHSRFNSKKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC(=C12)O)C(=O)OC |
Origin of Product |
United States |
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